molecular formula C9H12O2 B14714928 Bicyclo[3.2.2]nonane-6,8-dione CAS No. 21173-67-1

Bicyclo[3.2.2]nonane-6,8-dione

Katalognummer: B14714928
CAS-Nummer: 21173-67-1
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: XQMMPZLKHKUSOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[322]nonane-6,8-dione is an organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nonane-6,8-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react under high pressure to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene at 130°C yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The use of high-pressure cycloaddition techniques can improve the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[3.2.2]nonane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions.

Major Products Formed

The major products formed from these reactions include diketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Bicyclo[3.2.2]nonane-6,8-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of bicyclo[3.2.2]nonane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[3.2.2]nonane-6,8-dione is unique due to its specific ring structure and the position of its diketone groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds cannot .

Eigenschaften

CAS-Nummer

21173-67-1

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

bicyclo[3.2.2]nonane-6,8-dione

InChI

InChI=1S/C9H12O2/c10-8-5-7-3-1-2-6(8)4-9(7)11/h6-7H,1-5H2

InChI-Schlüssel

XQMMPZLKHKUSOV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(=O)C(C1)CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.